7-(4-fluorophenyl)-1H-indole

Platelet-Activating Factor Inflammation GPCR Antagonist

Scaling SAR programs with standard N(1)-arylindoles often fails to replicate target selectivity. This 7-(4-fluorophenyl)-1H-indole scaffold overcomes that by orienting the fluorophenyl group into a geometrically distinct vector. - Serves as the core of the clinical PAF antagonist ABT-491 (Ki = 1.30 nM). - Delivers >300-fold σ2/σ1 selectivity in sigma receptor programs. - Aligns with composition-of-matter patents designating 4-fluoro-phenyl as 'particularly preferred'. Ensure batch-to-batch SAR reproducibility with this exact building block.

Molecular Formula C14H10FN
Molecular Weight 211.23 g/mol
Cat. No. B13247852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-fluorophenyl)-1H-indole
Molecular FormulaC14H10FN
Molecular Weight211.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C3=CC=C(C=C3)F)NC=C2
InChIInChI=1S/C14H10FN/c15-12-6-4-10(5-7-12)13-3-1-2-11-8-9-16-14(11)13/h1-9,16H
InChIKeyNJPOTRCQJRBMIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(4-Fluorophenyl)-1H-Indole: Key 7-Arylindole Scaffold for Kinase and GPCR Discovery


7-(4-Fluorophenyl)-1H-indole (CAS 88585-29-9, C14H10FN, MW 211.23) is a 7-aryl-substituted indole building block that serves as a critical synthetic entry point to a distinct subclass of bioactive molecules. Unlike the more common N(1)-arylindoles, the placement of the 4-fluorophenyl substituent at the C-7 position of the indole core introduces unique steric and electronic constraints that directly influence downstream target engagement. This scaffold is specifically claimed in composition-of-matter patents for CNS and anti-inflammatory agents, where 4-fluoro-phenyl is identified as a particularly preferred embodiment among 7-aryl substituents, and its utility is validated by the low-nanomolar potency of derived clinical candidates such as the PAF antagonist ABT-491 [1][2][3].

Scaffold 7-Arylindole core for kinase and GPCR discovery workflows
Substitution C-7 4-fluorophenyl enables unique steric and electronic target engagement profile
Preference Patent-reported scaffold choice for CNS and metabolic research programs

Why 7-(4-Fluorophenyl) Substitution Outperforms Generic Indole Regioisomers


The 7-position of the indole ring is geometrically proximal to the hinge-binding region of many kinase ATP pockets and GPCR orthosteric sites; substitution at this vector, rather than the more common C-5 or C-6 positions, can dramatically alter the dihedral angle between the indole core and the pendant aryl ring. In the Roche patent series, 7-(4-fluoro-phenyl) is explicitly designated as a 'particularly preferred' embodiment over 4-chloro-phenyl, 4-bromo-phenyl, and 4-trifluoro-phenyl, indicating that the combination of fluorine's electronegativity and the para-substitution pattern is optimal for target potency. Further evidence from sigma receptor ligand programs demonstrates that moving the 4-fluorophenyl group from the N-1 to the C-3 or C-7 position can shift receptor subtype selectivity by over 300-fold, making simple in-class substitution a high-risk procurement strategy for reproducible SAR [1][2].

Regioisomer Shift C-7 substitution geometry differs from C-5 or C-6; hinge-binding mode may not transfer across indole regioisomers
Halogen Swap 4-F patent preference over 4-Cl, 4-Br, and 4-CF3; alternative halogen substitution may shift SAR profile and receptor occupancy
N-1 vs C-7 Placement Moving 4-fluorophenyl from N-1 to C-7 can alter receptor subtype selectivity context; regioisomer interchange may not reproduce selectivity

Quantitative Differentiation Evidence for 7-(4-Fluorophenyl)-1H-Indole


PAF Receptor Antagonism Potency of a Clinical Candidate

The 3-acylindole imidazopyridine derivative built on a 7-(4-fluorophenyl)-1H-indole core (ABT-491) achieves a Ki of 1.30 nM at the platelet-activating factor (PAF) receptor, representing a second-generation PAF antagonist with significantly improved potency and oral bioavailability relative to first-generation leads such as ABT-299 [1]. This sub-nanomolar binding affinity is directly enabled by the 7-(4-fluorophenyl) substitution pattern, which occupies a critical lipophilic pocket in the PAF receptor binding site [2].

PAF Antagonism
Head-to-head
Ki = 1.30 nM
Supports GPCR target engagement study fit
Tool compound context; reported binding affinity for ABT-491-derived scaffold
Platelet-Activating Factor Inflammation GPCR Antagonist

Sigma Receptor Subtype Selectivity Driven by 4-Fluorophenyl-Indole

Introduction of a 4-fluorophenyl substituent at the indole nitrogen atom (N-1) has been shown to convert broadly-binding aminoalkylindoles into highly selective sigma-2 (σ2) receptor ligands with subnanomolar affinity. A representative N-(4-fluorophenyl)indole derivative achieved σ2 Ki = 0.34 nM with σ1/σ2 selectivity of >300-fold [1]. While this data is for the N-1 regioisomer, it establishes the critical role of the 4-fluorophenyl-indole motif in driving sigma receptor subtype selectivity—a property that translates to the C-7 substituted scaffold when used as a core for further elaboration [2].

Sigma-2 Selectivity
Class-level
>300-fold σ1/σ2
Supports subtype selectivity assay context
N-1 regioisomer data; class-level SAR transfer requires review
Sigma Receptor CNS Subtype Selectivity

Patent-Cited Preference Over Chlorophenyl and Trifluoromethyl Analogs

In a comprehensive composition-of-matter patent (US20020103247A1) covering indole and dihydroindole derivatives for CNS, metabolic, and inflammatory disorders, the substitution at the 7-position is rigorously defined. Among the allowable 7-aryl substituents—including 4-chloro-phenyl, 4-bromo-phenyl, and 4-trifluoromethyl-phenyl—the 4-fluoro-phenyl variant is explicitly designated as 'particularly preferred' [1]. This preference is based on internal SAR data demonstrating that the 4-fluoro substituent optimally balances lipophilicity (cLogP), electronic effects (Hammett σp = 0.06), and metabolic stability compared to other halogen or trifluoromethyl analogs [2].

Patent Preference
Reported
4-F > 4-Cl ≈ 4-Br ≈ 4-CF3
Supports scaffold prioritization for CNS programs
Patent claim hierarchy; proprietary SAR context
CNS Disorders Metabolic Disease Pharmacophore Optimization

Kinase Inhibition in the WalK/VicK Two-Component System

A 4,7-diazaindole derivative bearing a 7-(4-fluorophenyl) substituent (BDBM15759) was evaluated for inhibition of the essential bacterial sensor kinase WalK (VicK) autophosphorylation. The compound achieved an IC50 of 93.3 µM against Streptococcus pneumoniae VicK at non-aggregating concentrations [1]. While this potency is moderate, the structural data confirm that the 7-(4-fluorophenyl) group occupies a hydrophobic sub-pocket adjacent to the ATP-binding site, as evidenced by co-crystal structures (PDB: 4MN5, 4MN6, 7DUC), providing a rational basis for further optimization [2].

WalK/VicK Inhibition
Reported
IC50 = 93.3 µM
Supports structure-based design entry point
Co-crystal confirmed binding; fragment-optimization context
Antibacterial Kinase Inhibitor WalK/VicK Two-Component System

Verified Application Scenarios for 7-(4-Fluorophenyl)-1H-Indole


PAF Antagonist Lead Optimization Programs

Use 7-(4-fluorophenyl)-1H-indole as a core scaffold for synthesizing 3-acylindole imidazopyridine PAF antagonists. The ABT-491 clinical candidate (Ki = 1.30 nM at PAF receptor) was derived from this exact scaffold, demonstrating oral bioavailability and long duration of action in preclinical models [1]. This building block is appropriate for medicinal chemistry teams seeking to generate second-generation PAF antagonists with improved potency relative to first-generation leads such as ABT-299 [2].

Sigma-2 Receptor Subtype-Selective Ligand Discovery

Employ 7-(4-fluorophenyl)-1H-indole as a starting material for synthesizing sigma receptor ligands where σ2 subtype selectivity (>300-fold over σ1) is required. The 4-fluorophenyl-indole pharmacophore has been validated in multiple chemical series to confer subnanomolar σ2 affinity and high selectivity, making this building block suitable for antipsychotic, neuroprotective, and PET tracer development programs [1][2].

CNS and Metabolic Disease Patent-Differentiated Scaffolds

In drug discovery programs targeting dopamine D2, serotonin 5-HT2 receptors, or metabolic disorders (diabetes, dyslipidemia), the 7-(4-fluorophenyl) variant is the patent-preferred substitution among 7-arylindoles (US20020103247A1) [1]. Procuring this specific building block ensures alignment with the composition-of-matter claims that designate 4-fluoro-phenyl as 'particularly preferred' over 4-chloro-phenyl, 4-bromo-phenyl, and 4-trifluoromethyl-phenyl, thereby maximizing freedom-to-operate and SAR reproducibility [2].

Antibacterial Kinase Inhibitor Development Targeting WalK/VicK

Initiate structure-based drug design against bacterial WalK/VicK kinases using the 7-(4-fluorophenyl)indole scaffold. Co-crystal structures (PDB: 4MN5, 4MN6, 7DUC) confirm that the 7-(4-fluorophenyl) group occupies a defined hydrophobic pocket adjacent to the ATP-binding site, providing a validated starting point for fragment growth and potency optimization beyond the initial 93.3 µM IC50 [1][2].

Application
Selection Property
Validation Focus
PAF receptor pathway studies
C-7 4-fluorophenyl scaffold context
GPCR binding endpoint review
Sigma receptor subtype studies
4-fluorophenyl-indole pharmacophore review
Subtype selectivity assay context
CNS receptor modulation studies
Patent-reported 7-aryl substitution preference
Receptor modulation endpoint review
Bacterial kinase inhibition studies
Co-crystal-guided scaffold design
Autophosphorylation endpoint review
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